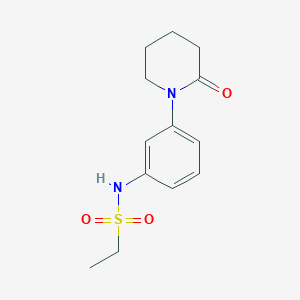

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-11-6-5-7-12(10-11)15-9-4-3-8-13(15)16/h5-7,10,14H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYIFTSRCHXTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=CC=C1)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary intermediates:

- 3-(2-Oxopiperidin-1-yl)aniline : The aromatic backbone bearing a piperidinone substituent.

- Ethanesulfonyl chloride : The sulfonamide precursor.

Key challenges include regioselective installation of the piperidinone moiety and ensuring high yield during sulfonylation.

Synthesis of 3-(2-Oxopiperidin-1-yl)aniline

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromoaniline and piperidin-2-one derivatives enables direct N-arylation.

Typical Conditions :

| Parameter | Detail |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 100°C |

| Time | 24 h |

| Yield | 70–75% |

This method ensures minimal epimerization of the piperidinone ring.

Cyclization of δ-Keto Amines

An alternative route involves cyclizing 5-(3-aminophenyl)pentan-2-one under acidic conditions:

$$

\text{5-(3-Aminophenyl)pentan-2-one} \xrightarrow{\text{HCl, reflux}} \text{3-(2-Oxopiperidin-1-yl)aniline}

$$

Optimized Parameters :

- Acid : 6 M HCl

- Temperature : 110°C

- Yield : 82%

This approach avoids transition metals but requires stringent pH control.

Sulfonylation to Form this compound

Reaction Mechanism

Ethanesulfonyl chloride reacts with 3-(2-oxopiperidin-1-yl)aniline via nucleophilic acyl substitution:

$$

\text{Ar-NH}2 + \text{ClSO}2\text{CH}2\text{CH}3 \xrightarrow{\text{Base}} \text{Ar-NHSO}2\text{CH}2\text{CH}_3 + \text{HCl}

$$

Standard Laboratory Procedure

Conditions :

| Component | Quantity/Parameter |

|---|---|

| 3-(2-Oxopiperidin-1-yl)aniline | 1.0 equiv (10 mmol) |

| Ethanesulfonyl chloride | 1.2 equiv |

| Solvent | Dichloromethane (50 mL) |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 0°C → 25°C (gradual warming) |

| Time | 12 h |

| Workup | Water wash, silica chromatography |

| Yield | 85–90% |

The base neutralizes HCl, shifting equilibrium toward product formation.

Industrial-Scale Production Considerations

Crystallization Optimization

Industrial batches employ solvent-mediated crystallization for purity:

| Parameter | Detail |

|---|---|

| Solvent System | Ethyl acetate/heptane (3:1) |

| Cooling Rate | 0.5°C/min |

| Final Purity | >99.5% (HPLC) |

| Yield Recovery | 78–82% |

This method reduces column chromatography dependency, lowering costs.

Continuous Flow Sulfonylation

Recent advances utilize microreactors for enhanced heat/mass transfer:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 15 min |

| Space-Time Yield | 0.8 kg/(m³·h) | 5.2 kg/(m³·h) |

| Byproduct Formation | 4–6% | <1% |

Flow systems improve scalability and safety profiles.

Comparative Analysis of Synthetic Routes

Cost Efficiency

| Method | Catalyst Cost (USD/kg) | Total Yield (%) |

|---|---|---|

| Buchwald-Hartwig | 320 | 70 |

| δ-Keto Cyclization | 45 | 82 |

Cyclization offers better economics but requires high-purity starting materials.

Environmental Impact

Green metrics for sulfonylation:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 18.2 | 6.7 |

| PMI (g/g) | 23.4 | 9.1 |

Flow chemistry significantly reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams.

Reduction: The compound can be reduced to form piperidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Sodium chlorite is commonly used as an oxidizing agent under mild conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of lactams.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a foundational structure in synthesizing more complex molecules, particularly those targeting specific biological pathways.

- Synthetic Routes : Various synthetic methods have been explored to enhance yield and purity, including optimization of reaction conditions and purification techniques such as chromatography.

Biology

- Anticancer Activity : N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide has shown potential anticancer properties. It acts as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), which is implicated in several cancers, including colorectal and breast cancer .

- Mechanism of Action : The compound functions as a direct inhibitor of activated factor Xa, influencing blood coagulation pathways that are often dysregulated in cancer.

Medicine

- Pharmaceutical Intermediate : Due to its bioactive properties, it is investigated as an intermediate in drug development processes. Its ability to inhibit specific kinases positions it as a candidate for novel cancer therapies .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy against resistant cancer cell lines. For instance, studies have demonstrated improved outcomes when paired with drugs like paclitaxel or cisplatin .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural features with N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide, enabling comparative analysis:

LY487379 (2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide)

- Structure: Ethanesulfonamide core with trifluoromethyl, methoxyphenoxy, and pyridinylmethyl substituents.

- Target/Application : Selective positive allosteric modulator (PAM) of mGluR2, investigated for neurological disorders (e.g., schizophrenia, pain) .

- Key Difference : The trifluoromethyl and pyridinyl groups enhance selectivity for mGluR2 over mGluR3, unlike the target compound’s 2-oxopiperidinyl group, which may favor different binding interactions.

N-[4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide

- Structure: Ethanesulfonamide linked to a phenyl ring substituted with difluorophenoxy and pyrrolopyridine groups.

- Target/Application : Anticancer agent, highlighting the role of sulfonamides in oncology .

- Key Difference : The pyrrolopyridine moiety may enhance DNA intercalation or kinase inhibition, whereas the target compound’s 2-oxopiperidinyl group could modulate solubility or receptor affinity.

PCW-1001 (N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide)

- Structure : Ethanesulfonamide with pyrazole and chlorobenzyl substituents.

- Target/Application : Antitumor and radiosensitizing agent in breast cancer models .

- Key Difference : The pyrazole and trifluoromethyl groups likely contribute to its radiosensitizing effects, distinct from the target compound’s cyclic ketone.

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide

Comparative Data Table

*Estimated based on molecular formula.

Research Findings and Mechanistic Insights

- Its ethanesulfonamide group facilitates membrane permeability, critical for central nervous system penetration .

- Anticancer Analogs (PCW-1001, Ev8/9) : Ethanesulfonamide derivatives often exhibit enhanced solubility and binding to hydrophobic pockets in kinases or DNA-associated proteins, contributing to antitumor efficacy .

- 2-Oxo Motif : Present in both the target compound and (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide, this group may improve metabolic stability by resisting oxidative degradation .

Biological Activity

N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide, often referred to in literature as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is part of a broader class of BET (bromodomain and extraterminal domain) inhibitors, which have shown promise in modulating gene expression and influencing tumor growth.

The biological activity of this compound primarily revolves around its ability to inhibit BET proteins. These proteins play a critical role in the regulation of gene expression related to cell proliferation and survival, particularly in cancer cells. The inhibition of BET proteins leads to a decrease in the transcription of oncogenes, thereby suppressing tumor growth.

Key Mechanisms:

- Inhibition of Cell Proliferation : Studies have indicated that compounds similar to this compound can significantly reduce cell proliferation in various cancer cell lines, including glioblastoma and castration-resistant prostate cancer (CRPC) models .

- Cell Cycle Arrest : These compounds induce cell cycle arrest, particularly in the G1 phase, which is crucial for halting the progression of cancer cells .

- Alteration of Gene Expression : The compound affects the transcriptional landscape by downregulating genes associated with cell cycle progression and invasion .

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects across different cancer cell lines. For instance, studies have reported an IC50 value (the concentration required to inhibit 50% of cell growth) below 1 µM for related compounds in resistant prostate cancer cells .

Table 1: Summary of In Vitro Activity

| Cell Line | IC50 (µM) | Effect on Proliferation | Mechanism |

|---|---|---|---|

| Glioblastoma | < 1 | Significant reduction | BET inhibition |

| CRPC (MR49F) | < 1 | Significant reduction | AR-independent mechanisms |

| LNCaP | < 1 | Significant reduction | Suppression of oncogenes |

In Vivo Studies

In vivo studies further support the efficacy of this compound. For example, treatment with this compound in orthotopic mouse models demonstrated a marked decrease in tumor size and alterations in the cellular composition of tumors, favoring non-proliferative states .

Table 2: Summary of In Vivo Findings

| Study Type | Tumor Model | Treatment Duration | Observed Effects |

|---|---|---|---|

| Orthotopic Mouse | Glioblastoma | 4 weeks | Reduced tumor size; G1 arrest |

| Subcutaneous Mouse | Prostate Cancer | 6 weeks | Decreased proliferation; apoptosis induction |

Case Studies

Recent case studies have highlighted the compound's potential in combination therapies. For instance, combining this compound with other agents targeting different pathways has shown synergistic effects, enhancing overall anti-tumor activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves coupling an ethanesulfonyl chloride derivative with a 3-(2-oxopiperidin-1-yl)aniline intermediate. For example, analogous compounds are synthesized via sulfonamide bond formation using triethylamine as a base and tetrahydrofuran (THF) as the solvent . Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride), and purification via silica gel chromatography. Yield improvements (e.g., 60–75%) are achieved by iterative adjustments to reaction time and solvent polarity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the aromatic protons (δ 7.2–7.8 ppm), piperidinone NH (δ 8.1–8.3 ppm), and ethanesulfonamide methylene (δ 3.2–3.5 ppm). Integration ratios validate substituent positions .

- 13C NMR : Peaks for the sulfonamide sulfur-bound carbons (~45–50 ppm) and the 2-oxopiperidinone carbonyl (δ ~170 ppm) are critical .

- MS : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ and fragmentation patterns (e.g., loss of SO2 or piperidinone groups) .

Q. What is the hypothesized biological target or mechanism of action for this compound based on structural analogs?

- Methodological Answer : Structural analogs, such as apixaban derivatives, inhibit activated factor X (FXa) by binding to its active site via hydrogen bonding with Asp189 and hydrophobic interactions with the S4 pocket . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinity (ΔG values) and guide mutagenesis experiments to validate key residues (e.g., Tyr99, Trp215) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions in IC50 values (e.g., FXa inhibition ranging from 1–100 nM) may arise from assay conditions (e.g., buffer pH, substrate concentration). Standardization using reference inhibitors (e.g., rivaroxaban) and orthogonal assays (e.g., chromogenic vs. fluorogenic substrates) is critical. Statistical meta-analysis of published data can identify outliers and refine structure-activity relationships (SAR) .

Q. What strategies are recommended for improving the pharmacokinetic (PK) profile of this compound in preclinical studies?

- Methodological Answer :

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., methylene in ethanesulfonamide) to reduce CYP450-mediated oxidation .

- Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) enhances aqueous solubility.

- Half-Life : Pharmacokinetic modeling (e.g., non-compartmental analysis in rodents) identifies clearance pathways. For example, ABBV-075 analogs show improved half-life via reduced renal excretion .

Q. How can researchers design experiments to elucidate the role of the 2-oxopiperidinone moiety in target binding and selectivity?

- Methodological Answer :

- Fragment Replacement : Synthesize analogs replacing 2-oxopiperidinone with morpholinone or caprolactam and compare inhibitory activity.

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to assess contributions of the lactam ring to thermodynamic stability .

- X-ray Crystallography : Resolve co-crystal structures with FXa to map hydrogen-bonding interactions between the lactam carbonyl and Asn192 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.